3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
描述
属性
IUPAC Name |
3-[2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-14-20-17(12-21(14)2)30(27,28)23-9-5-8-22(10-11-23)18(25)13-24-15-6-3-4-7-16(15)29-19(24)26/h3-4,6-7,12H,5,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDXPJPNSPNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Chemical Structure and Properties
The compound features a benzo[d]oxazol-2(3H)-one core linked to a 1,4-diazepan moiety and a 1,2-dimethyl-1H-imidazole sulfonyl group. Its structural complexity suggests potential interactions with various biological targets.
Molecular Structure
Molecular Structure
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit antimicrobial properties. For instance, derivatives containing imidazole rings have been shown to possess activity against various bacterial strains. A study reported that certain imidazole derivatives demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in bacterial proliferation. The presence of the sulfonyl group is believed to enhance the compound's ability to interact with target proteins, potentially disrupting their function.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antiviral Activity : A compound structurally similar to the target compound was evaluated for its efficacy against Yellow Fever Virus (YFV). The results indicated good metabolic stability and significant antiviral activity in vitro .
- Cytotoxicity Assessment : In a cytotoxicity study involving human embryonic kidney cells (HEK293), several derivatives were tested for their cytotoxic effects. Notably, some compounds exhibited low cytotoxicity while maintaining antimicrobial activity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-life () | 3.4 hours |
| Maximum concentration () | 1190 ng/mL |
| Bioavailability | High |
| Protein binding | High |
These values suggest that the compound has favorable pharmacokinetic properties, which may support its development as a therapeutic agent.
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the diazepane ring and coupling with the benzoxazole core. For example, sulfonyl groups can be introduced via nucleophilic substitution using 1,2-dimethylimidazole-4-sulfonyl chloride under anhydrous conditions . Reaction parameters such as temperature (e.g., 40–60°C for imidazole sulfonylation) and catalysts (e.g., triethylamine for pH control) critically affect yield. Evidence from analogous imidazole derivatives shows that electron-withdrawing substituents on aromatic rings may require longer reaction times (8–12 hours) to achieve >75% purity .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR to verify substituent positions and stereochemistry (e.g., δ 2.51 ppm for methyl groups in imidazole derivatives) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : To assess purity (>98%) and molecular weight confirmation (e.g., m/z=410 [M+H] for similar compounds) .
- High-Performance Liquid Chromatography (HPLC) : For quantifying impurities using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How does the substitution pattern on the imidazole and diazepane rings influence pharmacokinetic properties and target binding affinity?
- Methodological Answer :
- Structural Modifications : Introducing methyl groups on the imidazole ring (as in 1,2-dimethyl substitution) enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
- Sulfonyl Group Positioning : Sulfonylation at the diazepane nitrogen improves solubility and membrane permeability, as observed in benzoxazole-thiazepane analogs .
- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs by analyzing steric and electronic complementarity .
Q. What experimental strategies resolve contradictions in reported biological activities across in vitro and in vivo models?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293 or HepG2) and dosing regimens (e.g., 1–10 µM for in vitro, 10 mg/kg for in vivo) to minimize variability .
- Multi-Omics Integration : Combine transcriptomics and metabolomics to identify off-target effects that may explain divergent results .
- Dose-Response Curves : Establish EC50/IC50 values across 3–5 replicates to validate potency thresholds .
Q. What in silico methods predict interaction mechanisms with enzymatic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model ligand-protein interactions over 100-ns trajectories to assess binding stability .
- Pharmacophore Mapping : Tools like Schrödinger’s Phase identify critical interaction points (e.g., hydrogen bonds with catalytic residues) .
- Free Energy Calculations : MM/GBSA methods quantify binding energy contributions (ΔG) to prioritize lead compounds .
Key Notes
- Avoid reliance on non-peer-reviewed sources (e.g., PubChem descriptions) for mechanistic claims .
- Prioritize multi-step validation for biological activity, combining in silico, in vitro, and in vivo data .
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